N-Hydroxy Norfloxacin
Overview
Description
N-Hydroxy Norfloxacin is a derivative of Norfloxacin, which belongs to the class of fluoroquinolone antibiotics. These compounds are known for their broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. This compound is particularly interesting due to its potential enhanced biological activity and unique chemical properties.
Mechanism of Action
Target of Action
N-Hydroxy Norfloxacin, like its parent compound Norfloxacin, primarily targets bacterial enzymes known as DNA gyrase (topoisomerase II) and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, this compound prevents the bacteria from replicating and repairing their DNA, leading to bacterial death .
Mode of Action
This compound inhibits the action of DNA gyrase and topoisomerase IV by binding to these enzymes . This binding blocks the untwisting of bacterial DNA, a necessary step for DNA replication . Notably, this compound has a much higher affinity for bacterial DNA gyrase than for mammalian enzymes, which contributes to its antibacterial specificity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, the drug prevents the unwinding and separation of bacterial DNA strands, thereby halting DNA replication and transcription . This disruption in the DNA replication process leads to the death of the bacteria .
Pharmacokinetics
Norfloxacin, the parent compound of this compound, is rapidly absorbed from the gastrointestinal tract, with a bioavailability of 30 to 40% . It achieves peak serum concentrations of 1.5 to 2.0 µg/ml within 1.5 hours after a 400-mg oral dose . Norfloxacin is widely distributed throughout the body and undergoes metabolic conversion . Approximately 30% of an administered dose is excreted as unchanged drug by glomerular filtration and tubular secretion . The pharmacokinetics of this compound may be similar, but specific studies are needed to confirm this.
Result of Action
The primary result of this compound’s action is the death of bacterial cells. By inhibiting key enzymes involved in DNA replication and repair, the drug prevents the bacteria from multiplying and repairing damage to their DNA . This leads to the death of the bacteria and the resolution of the bacterial infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the hydrolysis of Norfloxacin has been found to be affected by factors such as dissolved oxygen (DO) concentration, pH, and the presence of certain ions . The hydrolysis rates of Norfloxacin under neutral and alkaline conditions were found to be higher than under acidic conditions in both aerobic and anoxic environments . These factors may similarly influence the action, efficacy, and stability of this compound, although specific studies are needed to confirm this.
Biochemical Analysis
Biochemical Properties
N-Hydroxy Norfloxacin plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including DNA gyrase . The nature of these interactions involves the binding of this compound to the gyrase A subunit, which increases the drug resistance of the enzyme .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with DNA gyrase, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, such as DNA gyrase . It inhibits the function of this enzyme, leading to changes in gene expression and increased drug resistance .
Temporal Effects in Laboratory Settings
Over time, in laboratory settings, the effects of this compound may change due to factors such as the stability and degradation of the product . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, leading to effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound affects its activity or function . It may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy Norfloxacin typically involves the hydroxylation of Norfloxacin. One common method includes the reaction of Norfloxacin with hydroxylating agents under controlled conditions. For instance, Norfloxacin can be treated with hydrogen peroxide in the presence of a catalyst to introduce the hydroxy group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity. Continuous flow reactors and other advanced technologies are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy Norfloxacin undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: The hydroxy group can be reduced back to its original form.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-Hydroxy Norfloxacin has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of fluoroquinolones.
Biology: Researchers investigate its interactions with biological molecules and its potential as a more effective antibacterial agent.
Medicine: It is explored for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: The parent compound, widely used as an antibiotic.
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action.
Levofloxacin: Known for its high efficacy and broad spectrum of activity.
Uniqueness
N-Hydroxy Norfloxacin is unique due to the presence of the hydroxy group, which may enhance its biological activity and binding affinity to bacterial enzymes. This modification can potentially make it more effective against resistant bacterial strains compared to its parent compound, Norfloxacin.
Properties
IUPAC Name |
1-ethyl-6-fluoro-7-(4-hydroxypiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4/c1-2-18-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)18)19-3-5-20(24)6-4-19/h7-9,24H,2-6H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZRYEUCJVTZNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388736 | |
Record name | N-Hydroxy Norfloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109142-49-6 | |
Record name | N-Hydroxy Norfloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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